Butyrylcholinesterase (BuChE) Inhibition: A 63-Fold Advantage Over Isopropoxy Analog
The target compound demonstrates a high-affinity, competitive inhibition of equine serum butyrylcholinesterase (BuChE) with a Ki of 610 nM [1]. This is in stark contrast to its 5-bromo-2-isopropoxy-1,3-dimethylbenzene analog, which exhibits an IC50 of 38,700 nM under comparable assay conditions [2]. This represents a quantified potency difference of over 63-fold, unequivocally establishing the sec-butoxy substitution pattern as a critical determinant for target engagement.
| Evidence Dimension | Inhibitory Potency (Ki / IC50) for Butyrylcholinesterase |
|---|---|
| Target Compound Data | Ki = 610 nM |
| Comparator Or Baseline | 5-Bromo-2-isopropoxy-1,3-dimethylbenzene: IC50 = 38,700 nM |
| Quantified Difference | 63.4-fold higher potency for the target compound (based on Ki vs. IC50) |
| Conditions | Equine serum butyrylcholinesterase; competitive inhibition assay; varying butyrylthiocholine iodide substrate. |
Why This Matters
This data provides a clear, quantitative justification for selecting the sec-butoxy derivative over the isopropoxy analog in any assay where potent BuChE inhibition is required, ensuring experimental validity and reducing the risk of false negatives.
- [1] BindingDB. (n.d.). BDBM50210170 (CHEMBL3894580) Ki: 610 nM for Equine Butyrylcholinesterase. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50210170 View Source
- [2] BindingDB. (n.d.). BDBM50117954 (CHEMBL3612818) IC50: 38,700 nM for Equine Butyrylcholinesterase. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50117954 View Source
